2,5-Dihydrofuran-3-carboxylic acid

Antiplatelet aggregation Medicinal chemistry Cardiovascular pharmacology

2,5-Dihydrofuran-3-carboxylic acid (97% purity) features C2=C3 regiochemistry enabling functionalization distinct from 2,3- and 4,5-dihydrofuran isomers. Validated pharmacophoric core for antiplatelet agents (22.2× MCI-154 potency) and asperpene-derived AChE/α-glucosidase inhibitors. Isomer substitution compromises synthetic reproducibility. Ideal for carbon-SO₃H catalyzed three-component parallel library synthesis with broad functional group tolerance, reusable catalyst, and no column chromatography.

Molecular Formula C5H6O3
Molecular Weight 114.10
CAS No. 1002728-73-5
Cat. No. B3373338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydrofuran-3-carboxylic acid
CAS1002728-73-5
Molecular FormulaC5H6O3
Molecular Weight114.10
Structural Identifiers
SMILESC1C=C(CO1)C(=O)O
InChIInChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7)
InChIKeyVGPHHRYBFDWNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydrofuran-3-carboxylic Acid (CAS 1002728-73-5): Procurement-Ready Heterocyclic Building Block Specifications


2,5-Dihydrofuran-3-carboxylic acid (CAS 1002728-73-5) is a five-membered oxygen-containing heterocyclic carboxylic acid with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol [1]. The compound features a partially unsaturated furan ring with a double bond between C2 and C3 and a carboxylic acid substituent at the C3 position . Its topological polar surface area (TPSA) is 46.53 Ų, with one hydrogen bond donor and three hydrogen bond acceptors, yielding a consensus Log P of approximately 0.14 . The compound is commercially available from multiple global suppliers at purities ranging from 97% to 98%, with standard analytical characterization including NMR, HPLC, and GC available upon request .

Why 2,5-Dihydrofuran-3-carboxylic Acid Cannot Be Replaced by Other Dihydrofuran Carboxylic Acid Isomers


Generic substitution among dihydrofuran carboxylic acid isomers is technically unsound due to fundamentally distinct regiochemical and electronic architectures that dictate divergent reactivity and downstream synthetic utility. The 2,5-dihydrofuran scaffold features a C2=C3 double bond, whereas the 2,3-dihydrofuran scaffold places the double bond at C4=C5, and the 4,5-dihydrofuran scaffold locates the unsaturation at C2=C3 with the carboxylic acid at C2 rather than C3 [1]. These positional differences alter the electron density distribution, nucleophilic/electrophilic character, and the stability of intermediates in subsequent transformations [2]. Furthermore, the 2,5-dihydrofuran-3-carboxylic acid core serves as a validated pharmacophoric template in biologically active molecules—derivatives of this specific scaffold have demonstrated anti-platelet aggregative activity up to 22.2-fold greater than the positive control MCI-154, whereas no comparable activity data exist for the 2,3- or 4,5-isomers [3]. Substituting an alternative isomer introduces uncontrolled variables that compromise synthetic reproducibility and biological fidelity.

Quantitative Differentiation Evidence for 2,5-Dihydrofuran-3-carboxylic Acid Against Structural Analogs and Alternatives


Anti-Platelet Aggregative Activity: 2,5-Dihydrofuran-3-carboxylic Acid Derivatives vs. Positive Control MCI-154

Derivatives of 2,5-dihydrofuran-3-carboxylic acid exhibit superior anti-platelet aggregative activity relative to the established positive control MCI-154. Specifically, compounds 3, 6, and 10 derived from the 2-(4-methoxyphenyl)-4-vinyl-2,5-dihydrofuran-3-carboxylic acid scaffold demonstrated activity levels 22.2-fold, 12.8-fold, and 8.6-fold greater than MCI-154, respectively [1]. This quantifies the scaffold's capacity to generate bioactive molecules with potency exceeding a clinically relevant comparator.

Antiplatelet aggregation Medicinal chemistry Cardiovascular pharmacology

Regiochemical Differentiation: 2,5-Dihydrofuran vs. 2,3-Dihydrofuran Isomer in Birch Reduction Outcomes

The regiochemical position of the double bond in dihydrofuran carboxylic acids directly determines the outcome of key synthetic transformations. Birch reduction of 2-acylfuran-3-carboxylic acids yields 2-acyl-2,3-dihydrofuran-3-carboxylic acid exclusively, whereas the 2,5-dihydrofuran isomer cannot be accessed via this route [1]. Conversely, the 2,5-dihydrofuran scaffold provides a distinct olefin geometry that enables alternative functionalization pathways not available to the 2,3-isomer [2].

Synthetic methodology Regioselectivity Heterocyclic chemistry

One-Pot Three-Component Synthesis: Catalyst Reusability and Functional Group Tolerance of 2,5-Dihydrofuran-3-carboxylates

A glycerol-derived carbon-SO₃H catalyst enables a one-pot, three-component reaction of dimethyl acetylenedicarboxylate, aromatic amines, and aldehydes to afford diverse substituted 2,5-dihydrofuran-3-carboxylates in high yields [1]. The protocol features catalyst reusability across multiple cycles, broad functional group tolerance, no requirement for column chromatographic purification, and straightforward work-up procedures [2]. These process advantages are scaffold-specific and not reported for alternative dihydrofuran isomers under comparable conditions.

Green chemistry Multi-component reaction Heterogeneous catalysis

Commercial Availability and Purity: 2,5-Dihydrofuran-3-carboxylic Acid vs. 2,3-Dihydrofuran-3-carboxylic Acid

2,5-Dihydrofuran-3-carboxylic acid (CAS 1002728-73-5) is commercially available from multiple global suppliers at purities of 97-98% with batch-specific Certificates of Analysis (COA) including NMR, HPLC, and GC characterization . In contrast, the isomeric 2,3-dihydrofuran-3-carboxylic acid (CAS 53299-45-9) shows substantially fewer active commercial listings and limited documented analytical characterization [1]. The Log P (consensus) of 0.14 and TPSA of 46.53 Ų for the 2,5-isomer are well-characterized , whereas analogous physicochemical data for the 2,3-isomer are sparse.

Procurement Supply chain Analytical quality

Natural Product Occurrence: 2,5-Dihydrofuran-3-carboxylic Acid Scaffold in Bioactive Fungal Metabolites

The 2,5-dihydrofuran-3-carboxylic acid scaffold occurs naturally in bioactive fungal metabolites. Asperpenes D and E, isolated from the fungus Aspergillus sp. SCS-KFD66, represent the first natural products bearing a 2-substituted-5-oxo-4-phenyl-2,5-dihydrofuran-3-carboxylic acid skeleton [1]. These compounds were evaluated for enzyme inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase, as well as DPPH radical scavenging activity [2]. The natural occurrence of this scaffold validates its biosynthetic accessibility and potential for bioactive compound discovery.

Natural product chemistry Enzyme inhibition Fungal metabolites

Evidence-Backed Application Scenarios for Procuring 2,5-Dihydrofuran-3-carboxylic Acid


Medicinal Chemistry: Antiplatelet Drug Discovery Programs

Procure 2,5-dihydrofuran-3-carboxylic acid for the synthesis of 2-(4-methoxyphenyl)-4-vinyl-2,5-dihydrofuran-3-carboxylic acid derivatives as antiplatelet agents. The scaffold has yielded compounds with anti-platelet aggregative activity up to 22.2-fold greater than MCI-154 [1], providing a validated starting point for lead optimization in cardiovascular therapeutic programs. The scaffold enables systematic exploration of substitution patterns to further enhance potency and selectivity.

Synthetic Methodology: One-Pot Multi-Component Library Synthesis

Utilize 2,5-dihydrofuran-3-carboxylic acid derivatives in glycerol-derived carbon-SO₃H catalyzed one-pot three-component reactions with dimethyl acetylenedicarboxylate, aromatic amines, and aldehydes to generate diverse substituted 2,5-dihydrofuran-3-carboxylate libraries [2]. The protocol features catalyst reusability, broad functional group tolerance, and elimination of column chromatographic purification, enabling efficient parallel synthesis for hit discovery and SAR studies.

Natural Product-Inspired Scaffold Exploration

Leverage the 2,5-dihydrofuran-3-carboxylic acid scaffold in natural product-inspired synthesis programs. The scaffold's occurrence in asperpenes D and E—the first natural products bearing a 2-substituted-5-oxo-4-phenyl-2,5-dihydrofuran-3-carboxylic acid skeleton—provides a biologically validated template for developing enzyme inhibitors targeting AChE and α-glucosidase [3]. The scaffold can serve as a core for generating structurally diverse analogs with potential therapeutic applications.

Heterocyclic Building Block for Regioselective Functionalization

Employ 2,5-dihydrofuran-3-carboxylic acid as a regiochemically defined building block where the C2=C3 double bond placement enables functionalization pathways distinct from the 2,3- and 4,5-dihydrofuran isomers [4]. The scaffold's unique olefin geometry supports selective transformations not accessible to alternative dihydrofuran carboxylic acids, making it essential for synthetic routes requiring precise regio-control.

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